2-Chloro-3,4-diiodopyridine

Descripción

Structure and Synthesis

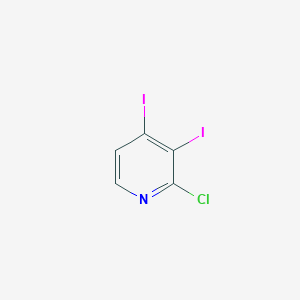

2-Chloro-3,4-diiodopyridine (CAS: 153034-91-4) is a halogenated pyridine derivative with chlorine at the 2-position and iodine atoms at the 3- and 4-positions. Its synthesis involves a Directed ortho Metallation (DoM)/Halogen Dance (HD) mechanism starting from 2-chloropyridine. Using n-hexyllithium and diisopropylamine in anhydrous THF, lithiation at −78°C followed by iodination yields the compound in 26–28% for 4–5 g batches .

Propiedades

IUPAC Name |

2-chloro-3,4-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKNKYILEPWLQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClI2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439808 | |

| Record name | 2-Chloro-3,4-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153034-91-4 | |

| Record name | 2-Chloro-3,4-diiodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153034-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,4-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153034-91-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-diiodopyridine typically involves halogenation reactions. One common method is the iodination of 2-chloropyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the 3 and 4 positions of the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process requires careful control of reaction parameters, including temperature, concentration, and reaction time, to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-3,4-diiodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives .

Aplicaciones Científicas De Investigación

2-Chloro-3,4-diiodopyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the development of advanced materials and chemical intermediates.

Mecanismo De Acción

The mechanism of action of 2-Chloro-3,4-diiodopyridine involves its ability to undergo various chemical transformations due to the presence of reactive halogen atoms. These transformations enable the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities with desired properties .

Comparación Con Compuestos Similares

Physicochemical Properties

- Solubility : Soluble in DMSO, DMF, and THF; heating to 37°C with sonication enhances dissolution .

- Storage : Stable at room temperature; stock solutions stored at −80°C (6 months) or −20°C (1 month) .

- Purity : Commercial batches exceed 97% purity, validated by COA (Certificate of Analysis) .

Applications This compound serves as a versatile scaffold in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to synthesize 2,3,4-triheteroarylpyridines, which are critical in pharmaceutical research . Its distinct halogen arrangement enables sequential regioselective substitutions, a feature exploited in drug discovery .

Table 1: Structural and Reactivity Comparison

Key Findings

Regioselectivity in Cross-Couplings

- This compound exhibits superior regioselectivity in Suzuki-Miyaura couplings (SMC) compared to analogous halopyridines. Iodine at C4 reacts first (66–67% yield), followed by C3 and C2, due to the higher oxidative addition propensity of iodine vs. chlorine . In contrast, 2-bromo-3-iodopyridine reacts preferentially at C3, limiting sequential functionalization .

Halogen Reactivity Hierarchy

- Iodine’s superior leaving-group ability (vs. chlorine or bromine) enables efficient Pd-catalyzed couplings. For example, 3,4,5-triiodopyridine produces complex mixtures due to symmetrical halogenation, whereas the asymmetric Cl/I substitution in this compound allows stepwise modifications .

Synthetic Versatility

- Unlike 2,3-dichloropyridine, which is recalcitrant in cross-couplings, this compound facilitates iterative reactions. Daykin et al. demonstrated its use in synthesizing sterically hindered 2,3,4-triheteroarylpyridines via sequential SMC, achieving yields up to 48% in multi-step sequences .

This reduces its utility in iterative couplings, as steric hindrance from adjacent chlorines complicates further substitutions .

Table 2: Performance in Cross-Coupling Reactions

Actividad Biológica

2-Chloro-3,4-diiodopyridine is a halogenated pyridine derivative with the molecular formula CHClIN and a molecular weight of approximately 365.34 g/mol. Its structure features a chlorine atom and two iodine atoms on the pyridine ring, which significantly influence its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in various fields, particularly in herbicidal activity and interactions with biological systems.

The presence of halogen atoms in this compound enhances its reactivity, making it suitable for various chemical transformations. The compound typically appears as a light yellow solid with a melting point ranging from 93 to 96 °C. Its unique arrangement of halogens allows for diverse reactivity pathways, including nucleophilic substitutions and coupling reactions.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in herbicidal applications. The compound has been shown to inhibit enzyme activities related to photosynthesis in plants, thereby disrupting metabolic processes essential for plant growth. Additionally, studies suggest interactions with cholinesterase enzymes, including acetylcholinesterase and butyrylcholinesterase, which may have implications in neuropharmacology.

Herbicidal Activity

The herbicidal properties of this compound stem from its ability to inhibit specific enzymes involved in the photosynthetic pathway. This inhibition leads to reduced energy production in plants, making it effective against unwanted plant species.

Neuropharmacological Implications

The interactions of this compound with cholinesterase enzymes suggest potential applications in treating neurological disorders. By inhibiting these enzymes, the compound may enhance the availability of neurotransmitters such as acetylcholine, which is crucial for cognitive functions.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can bind to active sites on enzymes involved in photosynthesis and neurotransmission.

- Complex Formation : It can form complexes with transition metals (e.g., palladium, copper), which may enhance its catalytic properties and biological activity.

- Nucleophilic Substitution : The reactive halogens allow for nucleophilic attacks that can modify biological molecules.

Case Studies

- Herbicidal Efficacy : A study demonstrated that this compound effectively inhibited photosynthesis-related enzymes in various weed species, leading to significant reductions in biomass over a two-week period.

- Cholinesterase Inhibition : In vitro assays showed that the compound inhibited acetylcholinesterase activity by up to 70%, indicating its potential as a lead compound for developing neuroprotective agents.

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Halogen Configuration | Biological Activity |

|---|---|---|

| 2-Chloro-5-iodopyridine | One iodine at position five | Limited herbicidal activity |

| 2-Iodo-3-chloropyridine | One iodine and one chlorine | Moderate enzyme inhibition |

| 2-Bromo-3,4-diiodopyridine | Bromine instead of chlorine | Reduced herbicidal efficacy |

Applications

The unique properties of this compound have led to its exploration in several applications:

- Agricultural Chemistry : As an herbicide targeting specific metabolic pathways in plants.

- Pharmaceutical Development : Potential precursor for drugs targeting neurological conditions.

- Synthetic Chemistry : Useful as a building block for synthesizing complex organic molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-3,4-diiodopyridine in high purity?

- Methodological Answer : A mixed lithium-cadmium base can facilitate direct metalation of halogenated pyridine precursors, though the crude product often contains byproducts like 2-cyano-3,4-diiodopyridine. Purification requires sequential chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and recrystallization in polar aprotic solvents to isolate the target compound .

Q. How can researchers address challenges in spectroscopic characterization of this compound?

- Methodological Answer : Due to heavy halogen atoms (Cl, I), nuclear shielding effects may obscure NMR signals. Use high-resolution -NMR with deuterated DMSO-d to resolve aromatic protons. For iodine substituents, -NMR and FT-IR (focusing on C–I stretches at 550–650 cm) are critical. HPLC with a C18 column and methanol/water mobile phase can verify purity ≥95% .

Advanced Research Questions

Q. How does regioselectivity in Suzuki-Miyaura coupling (SMC) reactions vary between halogen positions in this compound?

- Methodological Answer : The intrinsic reactivity order for SMC is C4 > C3 > C2. Using PdCl(dppf) with NaCO in DME–HO solvent enhances coupling at C4 (66% yield), followed by C3. Mixed halide strategies (e.g., Cl at C2 and I at C3/C4) exploit differences in oxidative addition rates to control selectivity .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model transition states for oxidative addition and assess charge distribution at halogen sites. Electron-withdrawing effects of iodine at C3/C4 lower activation barriers compared to chlorine at C2, aligning with experimental SMC trends .

Q. How can competing reaction pathways during metalation be mitigated?

- Methodological Answer : Competing cyano-group formation (e.g., 2-cyano-3,4-diiodopyridine) arises from nucleophilic attack during metalation. Optimize reaction temperature (≤−40°C) and use stoichiometric cadmium bases to suppress side reactions. Post-reaction quenching with NHCl and rapid workup minimizes decomposition .

Q. What strategies resolve contradictions in regioselectivity between SMC and direct metalation?

- Methodological Answer : SMC favors iodine sites due to their polarizability, while metalation (e.g., Li/Cd) targets chlorine via σ-complex formation. To reconcile, pre-functionalize the less reactive C2 (Cl) via directed ortho-metalation before iodination. This hierarchical approach isolates intermediates for stepwise derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.